7-(4-chlorophenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
7-(4-chlorophenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a tetrahydrofuran moiety. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazolinone intermediate.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is attached through a reductive amination reaction, where the quinazolinone derivative reacts with tetrahydro-2-furanylmethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with modified tetrahydrofuran moieties.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
7-(4-chlorophenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-5,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one
- 7-(4-chlorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[3,4-d]pyrimidin-4-one
Uniqueness
7-(4-chlorophenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of structural features, including the quinazolinone core, chlorophenyl group, and tetrahydrofuran moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-(oxolan-2-ylmethylamino)-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-14-5-3-12(4-6-14)13-8-17-16(18(24)9-13)11-22-19(23-17)21-10-15-2-1-7-25-15/h3-6,11,13,15H,1-2,7-10H2,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPVABNDZDQWGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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